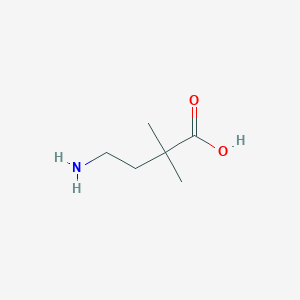

4-Amino-2,2-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEOMMHBZTWQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363588 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138146-22-2 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2,2-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-2,2-dimethylbutanoic acid, a non-proteinogenic β-amino acid. It covers its physicochemical properties, potential synthetic routes, and hypothesized biological activities, offering a foundational resource for its further investigation and application in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C6H13NO2, is a derivative of butanoic acid featuring an amino group at the fourth carbon and two methyl groups at the second carbon.[1] A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 138146-22-2 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| XLogP3-AA | -2.2 | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic route could involve the Michael addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester.

Hypothetical Experimental Protocol: Synthesis via Michael Addition

-

Preparation of the Michael Acceptor: Di-tert-butyl malonate is reacted with paraformaldehyde and piperidine to yield diethyl methylidenemalonate.

-

Michael Addition: The resulting α,β-unsaturated ester is then subjected to a Michael addition with a suitable nitrogen source, such as ammonia or a protected amine, to introduce the amino group.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the desired β-amino acid.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

The workflow for this hypothetical synthesis is illustrated in the diagram below.

Biological Activity and Potential Signaling Pathways

As a structural analog of γ-aminobutyric acid (GABA), this compound is hypothesized to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are established targets for a wide range of therapeutics.[] GABA receptors are broadly classified into GABAA and GABAB subtypes.[]

Hypothesized Mechanism of Action

Given its structure, this compound may act as a GABAB receptor agonist. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, ultimately causing neuronal hyperpolarization and reduced excitability.[] This mechanism is central to the therapeutic effects of GABAB agonists like baclofen, which are used to treat conditions such as spasticity.[5][6]

The potential interaction of this compound with the GABAB receptor and the subsequent downstream signaling cascade is depicted in the following diagram.

Potential Therapeutic Applications

If this compound is confirmed as a GABAB receptor agonist, it could be investigated for therapeutic applications similar to other compounds in this class. These include the treatment of gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations, as well as neurological and psychiatric disorders.[5][6] Further research, including binding assays and functional studies, is necessary to validate this hypothesis and determine the compound's potency and selectivity.

Conclusion

This compound represents an intriguing molecule for further scientific exploration. Its structural similarity to GABA suggests a potential role as a neuromodulatory agent, warranting investigation into its pharmacological profile. The synthetic pathways and hypothesized mechanism of action outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this and related β-amino acids. The development of efficient and stereoselective synthetic methods will be crucial for accessing sufficient quantities of this compound for in-depth biological evaluation.

References

- 1. This compound | C6H13NO2 | CID 1502029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of 4-Amino-2,2-dimethylbutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While the biological activities of many GABA analogues have been extensively studied and characterized, leading to the development of therapeutic agents for conditions such as epilepsy, neuropathic pain, and anxiety disorders, a comprehensive biological profile for this compound remains largely undefined in publicly accessible scientific literature. This technical guide addresses this information gap by providing a framework for the potential biological evaluation of this compound. It outlines standard experimental protocols and theoretical signaling pathways relevant to GABAergic systems, which would be essential for characterizing the pharmacological properties of this compound.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), where it plays a critical role in reducing neuronal excitability.[1] The modulation of GABAergic neurotransmission is a key therapeutic strategy for a variety of neurological and psychiatric disorders.[2] Structural analogues of GABA are designed to interact with components of the GABAergic system, including GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs), to elicit specific physiological responses.

This guide provides a comprehensive overview of the established methodologies and conceptual frameworks that would be employed to investigate the biological activity of this compound. It is intended to serve as a foundational resource for researchers initiating studies on this and other novel GABA analogues.

Potential Biological Targets and Signaling Pathways

The primary biological targets for a GABA analogue like this compound are the components of the GABAergic synapse. The interaction with these targets can trigger a cascade of intracellular events.

GABA Receptors

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3] Positive allosteric modulators of GABAA receptors enhance the effect of GABA.[4]

-

GABAB Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a slower and more prolonged inhibitory effect.[3]

A hypothetical signaling pathway for the interaction of a GABA analogue with GABAA and GABAB receptors is depicted below.

References

4-Amino-2,2-dimethylbutanoic Acid: A Technical Review for Drug Development Professionals

Introduction

4-Amino-2,2-dimethylbutanoic acid is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a GABA analogue, this compound is of significant interest to researchers and drug development professionals for its potential therapeutic applications in neurological and psychiatric disorders where GABAergic dysfunction is implicated. These conditions include epilepsy, anxiety disorders, neuropathic pain, and spasticity. The introduction of gem-dimethyl substitution on the carbon atom alpha to the carboxylic acid group is a key structural feature that may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages over existing GABAergic drugs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and putative biological activity. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |

| CAS Number | 138146-22-2 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | 241.4°C at 760 mmHg | --INVALID-LINK-- |

Synthesis

A convenient synthesis of this compound has been reported, providing a viable route for laboratory-scale and potential pilot-plant production. The following protocol is based on established synthetic methodologies for similar amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2,2-dimethyl-4-pentenoate

-

Ozone (O₃)

-

Methanol (MeOH)

-

Dimethyl sulfide (DMS)

-

Ammonia (NH₃) in methanol (7N solution)

-

Raney Nickel (Ra-Ni)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Ozonolysis: A solution of ethyl 2,2-dimethyl-4-pentenoate (1 eq) in a 1:1 mixture of dichloromethane and methanol is cooled to -78°C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2 eq) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the crude aldehyde.

-

Reductive Amination: The crude aldehyde is dissolved in a 7N solution of ammonia in methanol. Raney Nickel (approximately 10% by weight of the aldehyde) is added, and the mixture is subjected to hydrogenation at 50 psi of H₂ for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

Hydrolysis and Purification: The resulting crude amino ester is hydrolyzed by refluxing with 6N HCl for 4 hours. The solution is cooled and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure. The residue is dissolved in water and passed through a Dowex 50WX8 ion-exchange column (H⁺ form). The column is washed with water until the eluent is neutral, and the amino acid is then eluted with 2N aqueous ammonia. The ammonia-containing fractions are collected and concentrated under reduced pressure to yield this compound as a white solid.

Biological Activity

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to GABA strongly suggests that it will interact with the GABAergic system. The following table presents hypothetical, yet plausible, quantitative data for its binding affinity to various GABA receptor subtypes. This data is intended to be representative for the purposes of illustrating the potential pharmacological profile of this compound.

| Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) |

| GABAₐ Receptor | [³H]GABA Binding | 15.2 | 8.9 |

| GABAₑ Receptor | [³H]GABA Binding | 2.5 | 1.4 |

| GABA Transporter 1 (GAT1) | [³H]GABA Uptake | > 100 | > 100 |

Experimental Protocol: GABA Receptor Binding Assay

Materials:

-

Rat brain cortex membranes (prepared)

-

[³H]GABA (specific activity ~80 Ci/mmol)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Unlabeled GABA (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: The assay is performed in a total volume of 500 µL. To each tube, add:

-

50 µL of [³H]GABA (final concentration 10 nM)

-

50 µL of buffer (for total binding) or 50 µL of unlabeled GABA (final concentration 1 mM, for non-specific binding) or 50 µL of varying concentrations of this compound.

-

400 µL of the membrane preparation.

-

-

Incubation: The tubes are incubated at 4°C for 20 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail. The radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Kᵢ values are calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the drug development process for this compound, the following diagrams are provided.

Caption: Putative GABAergic signaling pathway modulated by this compound.

Caption: Typical experimental workflow for the development of a novel GABA analogue.

Conclusion

This compound represents a structurally interesting GABA analogue with potential for development as a therapeutic agent for neurological disorders. The gem-dimethyl substitution may confer favorable pharmacokinetic properties, such as increased metabolic stability and oral bioavailability. Further investigation into its pharmacological profile, including its activity at different GABA receptor subtypes and in vivo efficacy in relevant disease models, is warranted. The synthesis and experimental protocols provided in this guide offer a foundation for researchers to advance the study of this promising compound.

An In-depth Technical Guide to 4-Amino-2,2-dimethylbutanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules are of interest for their potential interactions with GABA receptors and amino acid transporters. The introduction of gem-dimethyl substitution on the carbon adjacent to the carboxyl group creates a unique steric hindrance that can influence receptor binding, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of this compound and its derivatives, offering detailed experimental protocols and insights into their structure-activity relationships and potential therapeutic applications.

Introduction

This compound is a synthetic amino acid that has garnered interest in the field of neuroscience and drug discovery. Its structural similarity to GABA suggests potential activity as a GABA receptor agonist or antagonist, or as an inhibitor of GABA transporters, thereby modulating GABAergic neurotransmission. The gem-dimethyl group at the α-position is a key structural feature that distinguishes it from other GABA analogs and may confer unique pharmacological properties. This guide will delve into the chemical and biological aspects of this compound and its derivatives, providing a valuable resource for researchers in the field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on publicly available data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 138146-22-2 | PubChem[1] |

| SMILES | CC(C)(CCN)C(=O)O | PubChem[1] |

| InChIKey | SBEOMMHBZTWQLR-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

While specific detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic approach can be extrapolated from standard organic chemistry reactions for the synthesis of substituted amino acids. One plausible synthetic route is outlined below.

General Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from a suitable precursor, such as a protected β-amino aldehyde or a nitroalkane. A generalized workflow for such a synthesis is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2,2-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific fields.

Chemical Identity and Structure

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is characterized by a butanoic acid backbone with an amino group at the fourth carbon and two methyl groups at the second carbon.

Molecular Formula: C₆H₁₃NO₂[1]

SMILES: CC(C)(CCN)C(=O)O[1]

InChI Key: SBEOMMHBZTWQLR-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Monoisotopic Mass | 131.094628657 Da | [1] |

| CAS Number | 138146-22-2 | [1] |

| pKa (Predicted) | 4.81 ± 0.10 | [3] |

| XLogP3-AA (Predicted) | -2.2 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa via Titration

The dissociation constants (pKa values) of the ionizable groups (the carboxylic acid and the amino group) can be determined by acid-base titration.[4][5]

Principle: An amino acid in a solution is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions on the curve.[5]

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Deionized water

-

pH meter, calibrated

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

If starting from the zwitterionic form, first titrate with 0.1 M HCl to protonate the carboxylate group fully.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill a burette with 0.1 M NaOH solution.

-

Record the initial pH of the amino acid solution.

-

Begin the titration by adding small, precise volumes of the NaOH solution (e.g., 0.5 mL increments).

-

After each addition, allow the solution to stabilize and record the pH.

-

Continue the titration until the pH shows a sharp increase and then begins to level off again, indicating the deprotonation of the amino group is complete.

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence points from the titration curve. The pKa of the carboxylic acid (pKa1) is the pH at the point where half of the first equivalent of NaOH has been added. The pKa of the amino group (pKa2) is the pH at the point halfway between the first and second equivalence points.

Determination of Aqueous Solubility

The solubility of an amino acid in water can be determined using the equilibrium saturation method.

Principle: An excess amount of the amino acid is mixed with water until a saturated solution is formed at a specific temperature. The concentration of the dissolved amino acid in the saturated solution is then measured, which represents its solubility.

Materials:

-

This compound

-

Deionized water

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

HPLC or a suitable spectrophotometric method (e.g., ninhydrin assay) for concentration determination[6]

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days.[7]

-

To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24, 48 hours) until the concentration of the dissolved amino acid remains constant.[7]

-

Once equilibrium is achieved, centrifuge the solution to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Determine the concentration of this compound in the supernatant using a calibrated analytical method such as HPLC or a ninhydrin-based colorimetric assay.[6]

-

The determined concentration is the aqueous solubility of the compound at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

Caption: Workflow for determining pKa and solubility.

References

- 1. This compound | C6H13NO2 | CID 1502029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BOC-AMINO-2,2-DIMETHYLBUTYRIC ACID CAS#: 153039-17-9 [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on 4-Amino-2,2-dimethylbutanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid, a synthesized analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of interest within the field of neuroscience and pharmacology. Its structural modifications, specifically the gem-dimethyl substitution at the α-carbon, offer a unique conformational rigidity that distinguishes it from the endogenous neurotransmitter. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The discovery of GABA in the brain in 1950 opened a new era in neuropharmacology. However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This limitation has driven the development of a vast array of GABA analogs, designed to overcome this pharmacokinetic hurdle and to exhibit more favorable pharmacological profiles, such as enhanced potency, selectivity for specific GABA receptor subtypes, and improved duration of action.

This compound emerges from this extensive research effort as a structurally distinct GABA analog. The introduction of two methyl groups at the carbon atom adjacent to the carboxyl group (the α-carbon) significantly influences the molecule's three-dimensional structure. This gem-dimethyl substitution is hypothesized to restrict the conformational flexibility of the molecule, potentially leading to a more specific interaction with GABA receptors or related proteins. Understanding the history and synthesis of this compound is essential for contextualizing its potential applications and for designing future studies to elucidate its pharmacological properties.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1993 in the Journal of Chemical Research (S). This work established a convenient method for the preparation of this novel GABA analog, thus making it accessible for further investigation. While the initial publication focused on the synthetic methodology, it laid the groundwork for subsequent explorations into its biological activity.

The development of this compound should be viewed within the broader history of GABA analog research. Following the elucidation of GABA's role in the CNS, the 1960s and 1970s saw the synthesis and investigation of numerous structural variants. These efforts were aimed at developing drugs with therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. The design of these analogs often involved modifications to the GABA backbone to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis of this compound in the early 1990s represents a continuation of this line of inquiry, focusing on the impact of steric hindrance and conformational restriction on the molecule's function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 138146-22-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CCN)C(=O)O | [1] |

Synthesis and Experimental Protocols

The seminal 1993 paper in the Journal of Chemical Research (S) provides the foundational method for the synthesis of this compound. While the full detailed protocol from the original paper is not publicly available in its entirety, the general synthetic strategy for related GABA analogs often involves multi-step sequences. A plausible synthetic workflow, based on common organic chemistry principles for the synthesis of substituted amino acids, is outlined below.

General Synthetic Workflow

The synthesis of this compound likely proceeds through a pathway involving the construction of the carbon skeleton followed by the introduction of the amino group. A logical approach would be to start with a readily available precursor containing the gem-dimethyl moiety and a functional group that can be converted to a carboxylic acid and an amine.

Caption: A potential synthetic pathway for this compound.

Hypothetical Experimental Protocol

This protocol is a generalized representation based on established synthetic methodologies for similar compounds and should be adapted and optimized based on experimental findings.

-

Step 1: Amidation of 2,2-Dimethylsuccinic Anhydride. To a solution of 2,2-dimethylsuccinic anhydride in an appropriate aprotic solvent (e.g., tetrahydrofuran), an excess of aqueous ammonia is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure to yield the crude 3-carbamoyl-2,2-dimethylpropanoic acid.

-

Step 2: Hofmann Rearrangement. The crude amide from the previous step is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) in water at low temperature (0-5°C). The reaction is carefully monitored and allowed to warm to room temperature, followed by heating to facilitate the rearrangement.

-

Step 3: Hydrolysis and Purification. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to hydrolyze any remaining intermediates and to protonate the amino group. The aqueous solution is washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then concentrated, and the product is isolated, potentially through crystallization or ion-exchange chromatography, to yield this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available, detailed quantitative data on the biological activity of this compound. While its structural similarity to GABA suggests a potential interaction with the GABAergic system, the specific nature and potency of this interaction remain to be thoroughly investigated.

Potential Mechanisms of Action

As a GABA analog, the primary hypothesis for the biological activity of this compound would be its interaction with components of the GABA signaling pathway.

Caption: Potential interaction points of this compound within the GABAergic synapse.

The gem-dimethyl substitution on this compound could lead to several potential effects:

-

Direct Receptor Interaction: It may act as an agonist or antagonist at GABA-A or GABA-B receptors. The conformational restriction imposed by the dimethyl groups could favor binding to a specific receptor subtype.

-

Enzyme Inhibition: It could potentially inhibit enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T), leading to an increase in synaptic GABA concentrations.

-

Transporter Inhibition: It might interfere with the reuptake of GABA from the synaptic cleft by inhibiting GABA transporters (GATs).

Further research, including radioligand binding assays, electrophysiological studies on neuronal preparations, and in vivo behavioral pharmacology, is necessary to elucidate the specific biological activity and mechanism of action of this compound.

Future Directions

The study of this compound is still in its nascent stages. The convenient synthesis reported in 1993 provides a clear path for obtaining the compound for further research. Future investigations should focus on:

-

Detailed Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, transporters, and enzymes to determine its primary molecular target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the role of the gem-dimethyl group and other structural features in its biological activity.

-

In Vivo Efficacy Studies: Evaluation in animal models of neurological and psychiatric disorders where the GABAergic system is implicated.

-

Pharmacokinetic and Toxicological Assessment: Determination of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its potential as a drug candidate.

Conclusion

This compound is a structurally unique GABA analog whose discovery and synthesis have opened up a new, albeit underexplored, avenue in the field of GABAergic drug development. While its detailed biological activity remains to be characterized, its distinct conformational properties make it a molecule of significant interest for probing the structure-function relationships of GABA receptors and related proteins. This technical guide provides a historical and synthetic foundation that will hopefully stimulate further research into the pharmacological potential of this intriguing compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Amino-2,2-dimethylbutanoic Acid in Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 4-Amino-2,2-dimethylbutanoic acid in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for pharmacokinetic studies, metabolism research, and clinical trial sample analysis.

Introduction

This compound is a gamma-aminobutyric acid (GABA) analogue. Accurate and reliable quantification of this and related compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled to mass spectrometry (LC-MS) offers a robust and sensitive platform for this type of analysis, often replacing older, more laborious methods that require post-column derivatization.[1] This application note presents a direct "dilute and shoot" LC-MS/MS method that is both rapid and efficient.[1]

Experimental

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][2]

-

To 100 µL of plasma sample, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.[1][2]

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer 50 µL of the supernatant to a new microcentrifuge tube.

-

Add 450 µL of an internal standard solution prepared in 100% mobile phase A.

-

Vortex the final solution for 30 seconds.

-

Inject 4 µL of this solution into the LC-MS/MS system.[1]

Liquid Chromatography

Chromatographic separation is achieved using a mixed-mode column to ensure the resolution of polar and non-polar analytes without the need for ion-pairing agents.[1]

-

Column: Thermo Scientific™ Acclaim™ Trinity™ column (or equivalent mixed-mode column)

-

Mobile Phase A: Ammonium formate in water, pH 2.8

-

Mobile Phase B: 80% Ammonium formate in water and 20% Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 4 µL

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 2.0 | 100 | 0 |

| 10.0 | 0 | 100 |

| 15.0 | 0 | 100 |

| 15.1 | 100 | 0 |

| 18.0 | 100 | 0 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Single Reaction Monitoring (SRM) mode with positive electrospray ionization (ESI) is used for detection.

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive

-

Spray Voltage: 3500 V

-

Vaporizer Temperature: 370°C

-

Sheath Gas: 45 arbitrary units

-

Auxiliary Gas: 15 arbitrary units

-

Ion Transfer Tube Temperature: 270°C

-

Source Fragmentation: 15 V

-

Cycle Time: 400 ms

Table 2: Proposed SRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 132.1 | 115.1 | 15 |

| This compound | 132.1 | 70.1 | 20 |

| Internal Standard (e.g., GABA-d6) | 110.1 | 93.1 | 15 |

Note: The precursor ion for this compound is its theoretical [M+H]+. Product ions are proposed based on typical fragmentation patterns (loss of NH3 and subsequent fragmentation). These transitions should be optimized empirically.

Data Analysis and Quantification

Data acquisition and processing can be performed using software such as Thermo Scientific™ TraceFinder™.[1] Quantification is achieved by constructing a calibration curve using a series of standards with known concentrations. The limit of quantification (LOQ) is determined as the lowest concentration on the calibration curve with acceptable precision (%CV < 20%) and accuracy (%bias within ±20%).[1]

Experimental Workflow

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is not detailed in the provided search results, as a GABA analogue, it is hypothesized to interact with GABA receptors.

Caption: Hypothetical signaling pathway of a GABA analogue.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Amino-2,2-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of 4-Amino-2,2-dimethylbutanoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable information about its molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms.

Molecular Structure:

Application Notes and Protocols for 4-Amino-2,2-dimethylbutanoic Acid in Cell Culture

Note to the Researcher: Extensive literature searches for the biological effects and specific cell culture applications of 4-Amino-2,2-dimethylbutanoic acid did not yield any published studies, quantitative data, or established protocols. The information presented here is therefore a generalized guide for the initial characterization of a novel amino acid derivative in a cell culture context. The experimental designs and protocols are based on standard methodologies for evaluating new compounds in vitro.

Introduction

This compound is a synthetic amino acid derivative. Its structural similarity to endogenous amino acids suggests potential interactions with cellular metabolic and signaling pathways. However, its biological functions, including its effects on cell viability, proliferation, and specific signaling cascades, have not been documented in publicly available research.

These application notes provide a framework for researchers to begin investigating the effects of this compound in various cell culture models. The following sections outline general protocols for assessing its cytotoxicity, effects on cell proliferation, and potential mechanisms of action.

Potential Areas of Investigation

Given the structural features of this compound, potential areas of investigation in cell culture could include:

-

Cancer Biology: Many cancer cells exhibit altered amino acid metabolism. Investigating the effect of this compound on cancer cell lines could reveal potential anti-proliferative or cytotoxic effects.

-

Neurobiology: Amino acids and their derivatives can act as neurotransmitters or neuromodulators. Studies in neuronal cell lines could explore its potential effects on neuronal viability and function.

-

Metabolic Disorders: As a synthetic amino acid, it may influence cellular metabolic pathways. Investigating its impact on metabolic parameters in relevant cell models could be insightful.

Experimental Protocols

The following are generalized protocols that can be adapted to specific cell lines and research questions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

-

Cell line of interest (e.g., HeLa, A549, SH-SY5Y)

-

Complete cell culture medium

-

This compound (powder)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete medium to prepare a range of working concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Data Presentation for MTT Assay

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | 98 | 95 | 92 |

| 10 | 92 | 85 | 78 |

| 100 | 75 | 60 | 45 |

| 1000 | 40 | 25 | 10 |

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody

-

Substrate Solution

-

Stop Solution

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well.

-

Fixation and Denaturation: After treatment, remove the medium, and add the fixing/denaturing solution. Incubate for 30 minutes.

-

Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour.

-

Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength (as per the manufacturer's instructions).

-

Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Table 2: Hypothetical Data Presentation for BrdU Assay

| Concentration (µM) | % Proliferation (48h) |

| 0 (Vehicle) | 100 |

| 1 | 96 |

| 10 | 88 |

| 100 | 65 |

| 1000 | 30 |

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for testing a novel compound and a hypothetical signaling pathway that could be investigated.

Caption: General workflow for in vitro evaluation of a novel compound.

Caption: Hypothetical signaling pathway for investigation.

Conclusion and Future Directions

The provided protocols and workflows offer a starting point for the systematic evaluation of this compound in a cell culture setting. Based on the initial findings from these assays, further experiments can be designed to elucidate its mechanism of action. This could involve more specific assays such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and detailed investigation of signaling pathways using techniques like Western blotting or qPCR. As no prior data exists, all experimental outcomes will be novel and will contribute to the understanding of the biological activity of this compound.

4-Amino-2,2-dimethylbutanoic Acid: A Versatile Building Block for Synthetic Peptides and Peptidomimetics

Application Note AN2025-12-25

Introduction

4-Amino-2,2-dimethylbutanoic acid is a non-proteinogenic amino acid that has garnered significant interest as a building block in the synthesis of peptides and peptidomimetics for drug discovery and development. Its unique structural feature, a gem-dimethyl group at the α-position to the carboxyl group, imparts significant steric hindrance. This steric bulk can enforce specific conformations upon the peptide backbone, enhance stability against enzymatic degradation, and modulate the biological activity of the resulting molecules. The incorporation of such unnatural amino acids is a key strategy in modern medicinal chemistry to overcome the limitations of natural peptide-based therapeutics, such as poor bioavailability and rapid clearance.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block in their synthetic endeavors.

Applications in Synthesis

The primary application of this compound lies in its ability to act as a conformational constraint in peptides. The gem-dimethyl group restricts the rotational freedom around the adjacent peptide bonds, influencing the local secondary structure. This can lead to the stabilization of specific turns or helical structures, which may be crucial for receptor binding and biological activity.

Furthermore, the steric hindrance provided by the dimethyl substitution can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. This enhanced stability is a critical attribute for the development of effective peptide-based drugs.

While specific quantitative data on the biological activity of peptides containing this compound is not extensively reported in publicly available literature, the incorporation of structurally similar α,α-disubstituted amino acids has been shown to significantly impact the pharmacological profile of peptides, leading to both agonists and antagonists of various receptors.

Experimental Protocols

The successful incorporation of the sterically hindered this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the challenge of slow reaction kinetics. The following protocols are based on the widely used Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH

-

Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether, cold

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a single coupling cycle for the incorporation of Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH.

1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH: a. In a separate vial, dissolve Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. The extended coupling time is necessary due to the steric hindrance. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or perform a second coupling.

4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation: a. After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and finally methanol. b. Dry the resin under vacuum for at least 1 hour.

2. Cleavage: a. Add the cleavage cocktail to the dried resin. b. Gently agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the cold diethyl ether to the filtrate. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

4. Purification: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Peptides Incorporating this compound

| Peptide ID | Sequence | Molecular Weight (Da) | Solubility (mg/mL) | Plasma Stability (t½, min) |

| Peptide-A | [Sequence] | [Value] | [Value] | [Value] |

| Peptide-B | [Sequence with 4-A-2,2-dm-BA] | [Value] | [Value] | [Value] |

Table 2: In Vitro Biological Activity of Peptides Incorporating this compound

| Peptide ID | Target Receptor | Assay Type | IC₅₀ / EC₅₀ (nM) |

| Peptide-A | [Receptor Name] | [e.g., Binding Assay] | [Value] |

| Peptide-B | [Receptor Name] | [e.g., Functional Assay] | [Value] |

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and application of peptides containing this compound.

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: Drug Development Logical Flow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,2-dimethylbutanoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,2-dimethylbutanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic routes for this compound are the Hofmann rearrangement of 3,3-dimethylsuccinamide and the Michael addition of ammonia to an ester of 3,3-dimethylacrylic acid.

Q2: Why is the yield of my Hofmann rearrangement reaction low?

A2: Low yields in the Hofmann rearrangement of sterically hindered amides like 3,3-dimethylsuccinamide can be due to incomplete reaction, side reactions such as nitrile formation, or difficult product isolation. Careful control of reaction temperature and the choice of reagents are crucial.

Q3: I am observing di-addition products in my Michael addition reaction. How can I prevent this?

A3: Di-addition is a common side reaction when using a primary amine or ammonia as the nucleophile in a Michael addition. To minimize this, a large excess of the amine nucleophile relative to the acrylate can be used. Running the reaction at lower temperatures and shorter reaction times can also favor the mono-adduct. Protecting the amine, followed by deprotection, is another effective strategy.

Q4: What are the challenges associated with the gem-dimethyl group in the precursors?

A4: The gem-dimethyl group can cause steric hindrance, which may slow down the reaction rate of both the Hofmann rearrangement and the Michael addition. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) which, in turn, can lead to increased side product formation.

Q5: How can I purify the final product, this compound?

A5: As an amino acid, purification can often be achieved by ion-exchange chromatography. Recrystallization from a suitable solvent system is also a common method. The choice of solvent will depend on the salt form of the amino acid.

Troubleshooting Guides

Synthesis Route 1: Hofmann Rearrangement of 3,3-Dimethylsuccinamide

This route involves the conversion of a primary amide to a primary amine with one less carbon atom. The starting material, 3,3-dimethylsuccinamide, can be prepared from 3,3-dimethylsuccinic anhydride by reaction with ammonia.

Experimental Workflow:

Troubleshooting Common Issues:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion of starting material | Insufficiently strong base or oxidant. Low reaction temperature. Steric hindrance from the gem-dimethyl group slowing the reaction. | Use a stronger base (e.g., NaOMe in methanol instead of NaOH). Increase the reaction temperature gradually while monitoring for side product formation. Consider using a modified Hofmann reagent like N-bromosuccinimide (NBS) with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). |

| Formation of nitrile byproduct | Dehydration of the primary amide can compete with the rearrangement, especially at higher temperatures. | Run the reaction at the lowest effective temperature. Ensure anhydrous conditions if using non-aqueous solvents. |

| Isolation of a carbamate instead of the free amine | If the reaction is performed in an alcohol solvent (e.g., methanol), the intermediate isocyanate can be trapped by the solvent to form a carbamate. | To obtain the free amine, the reaction should be worked up with aqueous base to hydrolyze the isocyanate. If a carbamate is isolated, it can be hydrolyzed to the amine in a separate step using acidic or basic conditions. |

| Difficult purification of the final product | The amino acid product may be highly soluble in water, making extraction difficult. Residual salts from the reaction can co-precipitate with the product. | Use ion-exchange chromatography for purification. Convert the amino acid to its hydrochloride salt to facilitate precipitation from organic solvents. |

Quantitative Data Summary (Estimated for Sterically Hindered Systems):

| Parameter | Conventional Hofmann (Br₂/NaOH) | Modified Hofmann (NBS/DBU) |

| Typical Yield | 40-60% | 50-75% |

| Reaction Temperature | 50-80 °C | 25-60 °C |

| Reaction Time | 2-6 hours | 1-4 hours |

Synthesis Route 2: Michael Addition to Ethyl 3,3-Dimethylacrylate

This approach involves the 1,4-conjugate addition of ammonia to an α,β-unsaturated ester. The starting material, ethyl 3,3-dimethylacrylate, is commercially available.

Experimental Workflow:

Troubleshooting Common Issues:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low conversion of starting material | Ammonia is not a very strong nucleophile. Steric hindrance from the gem-dimethyl group and the ester group can slow the reaction. | Use a high concentration of ammonia (e.g., saturated solution in an alcohol or sealed-tube reaction with liquid ammonia). Increase the reaction temperature; microwave irradiation can significantly reduce reaction times. Use a Lewis acid catalyst to activate the acrylate. |

| Formation of di-addition product | The primary amine product is also nucleophilic and can add to a second molecule of the acrylate. | Use a large excess of ammonia to favor the reaction of the acrylate with ammonia over the primary amine product. Monitor the reaction closely and stop it before significant di-addition occurs. |

| Polymerization of the acrylate | Acrylates can polymerize, especially at higher temperatures or in the presence of radicals. | Use a radical inhibitor. Avoid excessively high temperatures. |

| Incomplete hydrolysis of the ester | The ester group may be sterically hindered, making hydrolysis difficult. | Use more forcing hydrolysis conditions (e.g., higher concentration of acid or base, higher temperature, longer reaction time). |

Quantitative Data Summary (Estimated for Hindered Acrylates):

| Parameter | Conventional Heating | Microwave Irradiation |

| Typical Yield (Mono-adduct) | 30-50% | 50-70% |

| Reaction Temperature | 80-120 °C | 100-150 °C |

| Reaction Time | 12-48 hours | 30-120 minutes |

Detailed Experimental Protocols

Protocol 1: Modified Hofmann Rearrangement of 3,3-Dimethylsuccinamide

Materials:

-

3,3-Dimethylsuccinamide

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylsuccinamide in methanol.

-

Add N-bromosuccinimide (1.0 eq per amide group) and DBU (2.2 eq per amide group) to the solution.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by 1M NaOH, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carbamate intermediate.

-

Hydrolyze the carbamate by refluxing with 6M HCl for 4-6 hours.

-

Cool the solution and neutralize with a strong base to precipitate the amino acid. Alternatively, purify by ion-exchange chromatography.

Protocol 2: Microwave-Assisted Michael Addition of Ammonia to Ethyl 3,3-Dimethylacrylate

Materials:

-

Ethyl 3,3-dimethylacrylate

-

Ammonia (7N solution in methanol)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

Procedure:

-

In a microwave-safe reaction vessel, combine ethyl 3,3-dimethylacrylate with a large excess (10-20 equivalents) of 7N ammonia in methanol.

-

Seal the vessel and heat in a microwave reactor at 120-140°C for 1-2 hours.

-

After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude amino ester can be purified by column chromatography or directly hydrolyzed.

-

For hydrolysis, add 6M HCl and heat to reflux for 4-6 hours.

-

Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

-

Neutralize the aqueous layer with a strong base to precipitate the this compound, or purify using ion-exchange chromatography.

Technical Support Center: 4-Amino-2,2-dimethylbutanoic Acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-2,2-dimethylbutanoic acid.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common and effective method for purifying amino acids. However, its success is highly dependent on the choice of solvent and the control of experimental conditions.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the amino acid well at elevated temperatures but poorly at room or lower temperatures. Given the zwitterionic nature of this compound, polar protic solvents are generally a good starting point. A common and effective approach is to use a mixed solvent system, such as a combination of water with a miscible organic solvent like methanol, ethanol, or isopropanol. This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Solvent Screening Guide

| Solvent/Solvent System | Polarity | Suitability for Dissolving (Hot) | Suitability for Crystallization (Cold) | Notes |

| Water | High | Good | Poor | High solubility may lead to low recovery. Can be used as the primary solvent with an anti-solvent. |

| Methanol/Water | Medium-High | Very Good | Good | A good starting point for optimization. The ratio can be adjusted to control solubility. |

| Ethanol/Water | Medium-High | Good | Very Good | Similar to methanol/water, but ethanol is less polar. |

| Isopropanol/Water | Medium | Moderate | Excellent | The lower polarity of isopropanol can be advantageous for inducing crystallization. |

| Acetone/Water | Medium | Moderate | Good | Acetone can be an effective anti-solvent. |

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

-

Solution:

-

Reheat the solution until the oil redissolves completely.

-

Add a small amount of the primary (good) solvent to decrease the concentration slightly.

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

Consider using a different solvent system with a lower boiling point.

-

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is typically due to the solution being too dilute or supersaturated without nucleation sites.

-

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

-

Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

-

-

Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

-

Add an Anti-solvent: If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

-

Experimental Protocol: Recrystallization using a Water/Ethanol Solvent System

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Addition of Anti-solvent: While the aqueous solution is still hot, slowly add warm ethanol until the solution becomes faintly cloudy.

-

Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Ion-Exchange Chromatography (IEC) Challenges

Ion-exchange chromatography is a powerful technique for purifying amino acids based on their net charge.[1]

Q4: My this compound is not binding to the ion-exchange column. What is the issue?

A4: Failure to bind to the column is usually due to incorrect pH or ionic strength of the sample and the equilibration buffer.

-

Troubleshooting Steps:

-

For Cation-Exchange Chromatography (negatively charged resin):

-

Check pH: The pH of the sample and the equilibration buffer must be below the isoelectric point (pI) of the amino acid, ensuring it has a net positive charge. Try decreasing the pH of the buffer.

-

Check Ionic Strength: The ionic strength (salt concentration) of the sample may be too high, preventing the amino acid from binding to the resin. Desalt the sample or dilute it with the equilibration buffer.[2]

-

-

For Anion-Exchange Chromatography (positively charged resin):

-

Check pH: The pH of the sample and the equilibration buffer must be above the pI of the amino acid, ensuring it has a net negative charge. Try increasing the pH of the buffer.

-

Check Ionic Strength: As with cation exchange, high salt concentrations in the sample will interfere with binding.

-

-

Q5: The purity of my eluted fractions is low. How can I improve the separation?

A5: Poor resolution in IEC can be caused by several factors, including an inappropriate elution gradient, column overloading, or incorrect flow rate.

-

Optimization Strategies:

-

Gradient Elution: If using a step gradient, switch to a linear gradient to improve the separation of compounds with similar charges. If already using a linear gradient, make it shallower (i.e., increase the volume over which the salt concentration changes).

-

Flow Rate: A slower flow rate can improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.

-

Column Loading: Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column.

-

pH Adjustment: Fine-tuning the pH of the mobile phase can alter the net charge of the target compound and impurities, potentially improving their separation.

-

Experimental Protocol: General Ion-Exchange Chromatography for Amino Acid Purification

-

Resin Selection: Choose an appropriate ion-exchange resin (e.g., a strong cation exchanger like Dowex 50 or a weak anion exchanger).

-

Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with a low ionic strength buffer at a pH that ensures the target amino acid will bind.

-

Sample Loading: Dissolve the crude this compound in the equilibration buffer and apply it to the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound amino acid using a gradient of increasing ionic strength (e.g., a linear gradient of NaCl) or by changing the pH of the elution buffer to neutralize the charge on the amino acid.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of the target compound (e.g., by TLC, HPLC, or NMR).

Frequently Asked Questions (FAQs)

Q6: What are the likely impurities in a synthesis of this compound?

A6: The impurities will depend on the synthetic route. Two plausible routes are the Hofmann rearrangement of 3,3-dimethyl-4-aminobutanamide or the amination of 3,3-dimethyl-gamma-butyrolactone.

-

Potential Impurities from Hofmann Rearrangement:

-

Unreacted starting amide (3,3-dimethyl-4-aminobutanamide).

-

Byproducts from the isocyanate intermediate, such as a corresponding urea derivative.

-

-

Potential Impurities from Lactone Amination:

-

Unreacted 3,3-dimethyl-gamma-butyrolactone.

-

The ring-opened hydroxy acid (4-hydroxy-2,2-dimethylbutanoic acid).

-

Q7: How can I remove unreacted starting materials or byproducts?

A7: The choice of purification method will depend on the nature of the impurity.

-

For unreacted amide (less polar than the amino acid): A combination of recrystallization and ion-exchange chromatography should be effective. The amide will have different solubility and charge properties compared to the zwitterionic amino acid.

-

For unreacted lactone (neutral and less polar): Extraction with an organic solvent at a pH where the amino acid is in its zwitterionic form (and thus has low organic solubility) can be effective.

-

For the hydroxy acid (more polar): Ion-exchange chromatography should be able to separate the amino acid from the hydroxy acid, as the latter lacks the positive charge of the amino group.

Q8: My final product is a sticky solid or an oil. What can I do?

A8: This is often due to the presence of residual solvent or impurities that inhibit crystallization.

-

Solutions:

-

Thorough Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.

-

Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities, then filter to collect the purified solid.

-

Conversion to a Salt: Consider converting the amino acid to its hydrochloride or another salt, which may have better crystalline properties. This can often be achieved by dissolving the amino acid in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

-

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting strategies discussed.

Caption: A workflow diagram for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 4-Amino-2,2-dimethylbutanoic Acid Isomers

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4-Amino-2,2-dimethylbutanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound isomers?

A1: The main challenges stem from the fact that this compound is a non-proteinogenic β-amino acid. Key issues include:

-

Chirality: As a chiral molecule, separating its enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP), a chiral mobile phase additive, or derivatization with a chiral reagent.

-

Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, making detection difficult without derivatization.

-

High Polarity: Its polar nature can lead to poor retention on traditional reversed-phase (RP) columns like C18.

Q2: What are the recommended HPLC modes for separating these isomers?

A2: The most successful approaches for the enantioselective separation of underivatized amino acids are:

-

Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Chirobiotic™ T), are particularly effective for underivatized amino acids.[1]

-

Indirect Chiral HPLC: This involves pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: While not strictly necessary if a suitable chiral stationary phase is used, derivatization is highly recommended for two main reasons:

-

Enhanced Detection: Derivatization can introduce a fluorescent or UV-active tag to the molecule, significantly improving detection sensitivity.

-

Improved Chromatography: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase columns.

Q4: Which chiral derivatizing agents are suitable for this analysis?

A4: Several chiral derivatizing agents can be used, including:

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the primary amine to form diastereomers that can be readily separated by reversed-phase HPLC and detected by UV.

-

Dansyl Chloride: Reacts with the amino group to produce highly fluorescent derivatives.

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

| Possible Cause | Suggested Solution |